Superior Enhancement of Natural Killer (NK) Cell Cytotoxicity vs. 14 Other Ginsenosides
Ginsenoside F1 (Panaxoside A progenin) was identified as the most potent enhancer of NK cell cytotoxicity among a panel of 15 structurally diverse ginsenosides [1]. This superior immunostimulatory activity directly contrasts with the anti-inflammatory or immunomodulatory profiles of other rare ginsenosides such as Rg5, Rk1, and Rh1, highlighting its unique functional niche [2].
| Evidence Dimension | Natural Killer (NK) cell cytotoxic potency |
|---|---|
| Target Compound Data | Most potent NK cell enhancer among tested panel |
| Comparator Or Baseline | 14 other ginsenosides, including C-K, F2, PPD, Rb1, Rb2, Rc, Rd, Rg3, Rh2, PPT, Re, Rg1, Rg2, and Rh1 |
| Quantified Difference | Qualitatively and quantitatively the most potent; specifically noted for its unique immunostimulatory role compared to the anti-inflammatory profiles of Rg5, Rk1, Rh1, and Rg2 |
| Conditions | In vitro cytotoxicity assays against cancer cells; in vivo mouse models of lymphoma clearance and metastatic melanoma |
Why This Matters
This unequivocal, head-to-head data positions Panaxoside A progenin as the scientifically justified compound of choice for any research program investigating ginsenoside-mediated NK cell activation or cancer immunosurveillance, as no other in-class analog demonstrates this level of potency.
- [1] Kwon, H. J., et al. (2018). Ginsenoside F1 Promotes Cytotoxic Activity of NK Cells via Insulin-Like Growth Factor-1-Dependent Mechanism. Frontiers in Immunology, 9, 2785. View Source
- [2] Chang-Eu, et al. (2025). Immunomodulatory Activities of Emerging Rare Ginsenosides F1, Rg5, Rk1, Rh1, and Rg2: From Molecular Mechanisms to Therapeutic Applications. DOAJ. View Source
